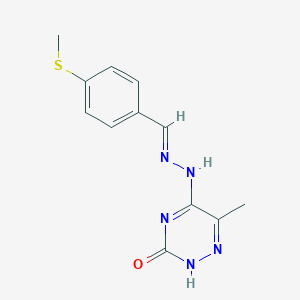
(E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one, also known as MTA, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. MTA is a triazine derivative that is known for its anti-tumor, anti-inflammatory, and anti-viral properties.
作用機序
The mechanism of action of (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one is not fully understood, but it is believed to act through multiple pathways. (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has been shown to inhibit the activity of several enzymes, including DNA topoisomerase II, which is involved in DNA replication and cell division. Additionally, (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has been found to induce apoptosis, or programmed cell death, in cancer cells. (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
(E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-viral properties, (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has been shown to have antioxidant activity, which may contribute to its therapeutic effects. (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has also been found to modulate the immune system, increasing the production of T-cells and natural killer cells, which are important for fighting infections and cancer.
実験室実験の利点と制限
(E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one is also known to be cytotoxic at high concentrations, which can limit its use in cell-based assays. Additionally, (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
将来の方向性
There are several future directions for research on (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one. One area of interest is the development of (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one-based therapies for cancer and inflammatory diseases. Additionally, more research is needed to understand the mechanism of action of (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one and its effects on the immune system. Further studies may also investigate the potential use of (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one in combination with other drugs or therapies to enhance its therapeutic effects. Finally, more research is needed to fully understand the safety and toxicity of (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one, particularly in human studies.
合成法
(E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one can be synthesized using a variety of methods, including the reaction of 2-(4-(methylthio)benzylidene)hydrazinecarbothioamide with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a base. The reaction yields (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one as a yellow crystalline solid, which can be purified by recrystallization.
科学的研究の応用
(E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has been found to have anti-viral activity against a range of viruses, including HIV and herpes simplex virus.
特性
製品名 |
(E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one |
|---|---|
分子式 |
C12H13N5OS |
分子量 |
275.33 g/mol |
IUPAC名 |
6-methyl-5-[(2E)-2-[(4-methylsulfanylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C12H13N5OS/c1-8-11(14-12(18)17-15-8)16-13-7-9-3-5-10(19-2)6-4-9/h3-7H,1-2H3,(H2,14,16,17,18)/b13-7+ |
InChIキー |
FWXXWAZMLAJQFH-NTUHNPAUSA-N |
異性体SMILES |
CC1=NNC(=O)N=C1N/N=C/C2=CC=C(C=C2)SC |
SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC=C(C=C2)SC |
正規SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC=C(C=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-acetyl-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-thiophenesulfonamide](/img/structure/B254648.png)
![Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B254651.png)
![3-hydroxy-1-(2-methoxyethyl)-5-phenyl-4-{[4-(piperidin-1-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254652.png)
![3'-[(4-bromophenyl)carbonyl]-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B254653.png)
![1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254655.png)
![1-[4-(Allyloxy)phenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254660.png)
![3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254662.png)
![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254664.png)
![3-hydroxy-5-phenyl-1-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254667.png)
![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254668.png)
![2-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B254669.png)
![(2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254670.png)

